Quinoxaline-6-carbohydrazide

Description

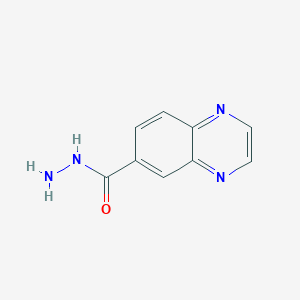

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Quinoxaline-6-carbohydrazide" synthesis and properties

An In-Depth Technical Guide to Quinoxaline-6-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond simple procedural outlines to delve into the mechanistic rationale behind its synthesis, explore its chemical and biological properties, and highlight its role as a foundational scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring, is a prominent pharmacophore in drug discovery.[1] Its rigid, planar structure and the presence of nitrogen atoms make it an excellent scaffold for interacting with various biological targets. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5]

This compound, specifically, serves as a crucial synthetic intermediate. The carbohydrazide moiety (-CONHNH₂) at the 6-position is a versatile functional group, acting as a key "handle" for further chemical modifications.[6] This allows for the systematic construction of extensive libraries of derivative compounds through reactions like condensation with aldehydes and ketones to form hydrazones, a strategy widely employed to explore structure-activity relationships (SAR).[2][7]

Synthesis of the this compound Core

The construction of the this compound framework is typically achieved through a reliable, multi-step synthetic sequence. The following pathway, focusing on the synthesis of a representative derivative, 2,3-diphenylthis compound, illustrates the core chemical transformations involved.[2][6]

The rationale for this three-step approach is rooted in fundamental organic chemistry principles:

-

Core Ring Formation: The initial step involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This is the most common and efficient method for constructing the quinoxaline ring system.[6][8]

-

Carboxyl Activation: The carboxylic acid group is relatively unreactive towards direct conversion to a hydrazide. It is first converted to an ester (e.g., an ethyl ester), which is a more reactive acylating agent.

-

Hydrazinolysis: The final step uses hydrazine, a potent nucleophile, to displace the alkoxy group of the ester, yielding the desired carbohydrazide.[2][7]

Below is a visual representation of this synthetic workflow.

Caption: General three-step synthesis of 2,3-diphenylthis compound.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylthis compound

This protocol is a self-validating system, adapted from established literature, ensuring reproducibility.[2][6]

Step 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 30 mL of glacial acetic acid.

-

Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. The resulting 2,3-diphenylquinoxaline-6-carboxylic acid is typically of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 2,3-diphenylquinoxaline-6-carboxylate

-

Reactant Preparation: Suspend the 2,3-diphenylquinoxaline-6-carboxylic acid (3.26 g, 10 mmol) in 40 mL of dry ethanol in a 100 mL round-bottom flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. The solid will gradually dissolve as the ester is formed.

-

Work-up and Isolation: After cooling, pour the reaction mixture into 100 mL of cold water. A white solid of the desired ethyl ester will precipitate.

-

Purification: Filter the solid, wash with water and then a small amount of cold ethanol, and dry.

Step 3: Synthesis of 2,3-Diphenylthis compound

-

Reactant Preparation: In a 100 mL round-bottom flask, suspend the ethyl 2,3-diphenylquinoxaline-6-carboxylate (3.54 g, 10 mmol) in 40 mL of ethanol.

-

Reaction: Add hydrazine hydrate (80% solution, 5 mL) to the suspension. Stir the mixture vigorously at room temperature for 16-24 hours.

-

Work-up and Isolation: The product, 2,3-diphenylthis compound, will precipitate out of the solution as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting material and hydrazine, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound and its derivatives are crucial for their characterization and application.

| Property | Data | Source |

| Molecular Formula | C₉H₈N₄O | [9] |

| Molecular Weight | 188.19 g/mol | [9][10] |

| CAS Number | 175204-23-6 | [10][11] |

| Physical State | Solid (Typical) |

Spectroscopic Characterization: Spectroscopic data is essential for structural confirmation. For a typical N-substituted quinoxaline-carbohydrazide derivative, the following spectral features are expected:

-

Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching vibrations (around 3200-3300 cm⁻¹ for NH and NH₂ groups), C=O stretching of the amide (around 1670-1690 cm⁻¹), and aromatic C=C and C=N stretching vibrations.[7][12]

-

¹H NMR Spectroscopy: Characteristic signals include aromatic protons on the quinoxaline and any substituent rings (typically in the 7.0-9.0 ppm range), and exchangeable protons for the NH and NH₂ groups (often seen as broad singlets at higher chemical shifts).[12][13]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight, which is a definitive confirmation of its identity.[7][12]

Biological Activities and Therapeutic Potential

While this compound is primarily a synthetic building block, its derivatives have shown remarkable potential across several therapeutic areas. The carbohydrazide moiety is frequently derivatized into hydrazones, which enhances the molecule's ability to form hydrogen bonds and interact with enzyme active sites.[2]

Caption: Derivatization of the core scaffold to produce biologically active agents.

A. α-Glucosidase Inhibition (Anti-diabetic Activity)

Derivatives of this compound have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[14] By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia in patients with type 2 diabetes.[2] A study on diphenylthis compound hybrids showed that many of these compounds exhibited significantly better inhibitory activity than the standard drug, acarbose.[2][15]

| Compound Derivative | Target | IC₅₀ Value (µM) | Reference Drug (Acarbose) |

| 7e (3-fluorophenyl hybrid) | α-glucosidase | 110.6 ± 6.0 | 750.0 ± 10.5 µM |

| General Hybrid Series (7a-o) | α-glucosidase | 110.6 - 453.0 | 750.0 ± 10.5 µM |

Table adapted from data presented in Pedrood K, et al., 2022.[2]

B. Anticancer Activity

The quinoxaline scaffold is a well-known platform for the development of anticancer agents, often acting as kinase inhibitors.[16] Derivatives synthesized from various quinoxaline-carbohydrazides have shown potent cytotoxic activity against multiple cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[3][17] The mechanism often involves the inhibition of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR).[3][17]

C. Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Quinoxaline derivatives have shown significant promise in this area.[18][19][20] Hydrazone derivatives of quinoxalin-2(1H)-one, a related structure, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing bactericidal potential against multi-drug resistant strains.[21] The broad applicability suggests that derivatives of this compound are strong candidates for further antimicrobial drug development.[5][22]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its straightforward and scalable synthesis provides access to a versatile scaffold that can be readily modified. The demonstrated success of its derivatives as α-glucosidase inhibitors, anticancer agents, and antimicrobial compounds underscores the immense potential held within this molecular architecture.

Future research should focus on expanding the structural diversity of derivative libraries, employing computational tools for rational design and target prediction, and exploring novel therapeutic applications. The continued investigation of this "privileged scaffold" is certain to yield new and effective therapeutic leads to address pressing global health challenges.

References

-

Pedrood, K., Rezaei, Z., Khavaninzadeh, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(57). Available from: [Link]

-

Ragab, A., Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. Available from: [Link]

-

Pedrood, K., Rezaei, Z., Khavaninzadeh, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. ResearchGate. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12, 25204-25216. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available from: [Link]

-

Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2639. Available from: [Link]

-

Hassan, A. A., et al. (2000). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalinones. Molecules, 5(7), 868-875. Available from: [Link]

-

Kim, J. S., et al. (2008). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Investigational New Drugs, 26(4), 305-310. Available from: [Link]

-

Lookchem. QUINOXALINE-6-CARBOXYLIC ACID HYDRAZIDE Safety Data Sheets(SDS). Lookchem. Available from: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Scientific Reports, 14(1), 1-15. Available from: [Link]

-

Singh, P., et al. (2015). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 54B, 547-552. Available from: [Link]

-

Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3237. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. Semantic Scholar. Available from: [Link]

-

Abad, P., et al. (2025). Synthesis of novel indenoquinoxaline derivatives as potent α-glucosidase inhibitors. ResearchGate. Available from: [Link]

-

Al-Harbi, S. A. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Egyptian Journal of Chemistry. Available from: [Link]

-

Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. Available from: [Link]

-

Singh, S., et al. (2013). Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3866-3870. Available from: [Link]

-

Hassan, A. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Available from: [Link]

-

Wang, B., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 9(60), 35105-35111. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. NIH. Available from: [Link]

-

PubChem. Quinoxaline-2-carbohydrazide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2024). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available from: [Link]

-

Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. Available from: [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(10), 1289. Available from: [Link]

-

Al-Omar, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4104. Available from: [Link]

-

Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. Available from: [Link]

-

ResearchGate. (2014). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. ResearchGate. Available from: [Link]

-

Al-Azayza, M. Y. (2010). Efficient synthesis of novel[2][3][15]thiadiazino[6,5-b]quinoxaline derivatives. ARKIVOC, 2010(xi), 143-151. Available from: [Link]

-

ResearchGate. (2017). IR and 1 H NMR spectral data. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of quinoxaline-2-carbohydrazide derivatives. ResearchGate. Available from: [Link]

-

PubChem. Quinoxaline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2023). Novel Water-soluble quinoxaline-2,3-dione-6-sulfohydrazide derivatives as efficient acid corrosion inhibitors: Design, characterization, experimental, and theoretical studies. ResearchGate. Available from: [Link]

-

Wikipedia. Quinoxaline. Wikipedia. Available from: [Link]

-

Kong, F., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Mini-Reviews in Medicinal Chemistry, 16(15), 1243-1257. Available from: [Link]

Sources

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. longdom.org [longdom.org]

- 6. This compound | High Purity | RUO [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoxaline-2-carbohydrazide | C9H8N4O | CID 276201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 175204-23-6 | 4H48-1-YQ | MDL MFCD00114841 | this compound | SynQuest Laboratories [synquestlabs.com]

- 11. QUINOXALINE-6-CARBOXYLIC ACID HYDRAZIDE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. arabjchem.org [arabjchem.org]

- 21. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 22. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quinoxaline-6-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet highly versatile derivative: quinoxaline-6-carbohydrazide . The introduction of the carbohydrazide moiety at the 6-position of the quinoxaline ring provides a reactive handle for the synthesis of a diverse array of novel chemical entities with significant therapeutic potential. This document serves as a comprehensive technical resource, detailing the chemical identity, synthesis, and burgeoning applications of this compound for professionals engaged in drug discovery and development.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.

Chemical Structure:

IUPAC Name: this compound[4]

Molecular Formula: C₉H₈N₄O[4]

Canonical SMILES: C1=CC2=NC=CN=C2C=C1C(=O)NN[4]

InChI: InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14)[4]

InChI Key: SOFSERVPSYSXFW-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the quinoxaline ring system, followed by functional group manipulations to introduce the carbohydrazide moiety. A common and reliable synthetic strategy involves the preparation of quinoxaline-6-carboxylic acid as a key intermediate.

Synthesis Pathway Overview

The logical flow for the synthesis of this compound from its precursors is outlined below. This pathway ensures high yields and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from commercially available starting materials.

Part 1: Synthesis of Quinoxaline-6-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: To the stirred solution, add an aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, quinoxaline-6-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of Ethyl Quinoxaline-6-carboxylate

-

Reaction Setup: Suspend quinoxaline-6-carboxylic acid (1 equivalent) in excess absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ethyl quinoxaline-6-carboxylate can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl quinoxaline-6-carboxylate (1 equivalent) in ethanol in a round-bottom flask fitted with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.

Applications in Drug Development

The carbohydrazide functional group in this compound serves as a versatile synthon for the construction of a wide range of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems. These derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are known to exhibit significant anticancer properties.[3] The carbohydrazide moiety can be readily converted into various pharmacologically active scaffolds. For instance, novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide have demonstrated potent anticancer activity against multiple cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[5] Some of these compounds exhibited IC₅₀ values in the low micromolar range.[5]

Enzyme Inhibition

Derivatives of this compound have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[6] Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. A series of diphenylthis compound hybrids displayed significant α-glucosidase inhibitory activity, with some compounds showing IC₅₀ values more potent than the standard drug, acarbose.[6]

Recent studies have explored the potential of quinoxaline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation.[5] Certain derivatives have shown strong inhibitory activity against both enzymes, suggesting their potential as multi-target therapeutic agents.[5]

Antitubercular Activity

The quinoxaline scaffold is also a promising framework for the development of new antitubercular agents.[1] Sugar conjugates of quinoxaline, synthesized from a carbohydrazide precursor, have demonstrated promising activity against Mycobacterium tuberculosis H₃₇Rv.[7]

Quantitative Data Summary

| Derivative Class | Target | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

| Diphenylthis compound hybrids | α-Glucosidase | α-Glucosidase | 110.6 ± 6.0 to 453.0 ± 4.7 | [6] |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives | Anticancer | MCF-7 | 0.81 - >10 | [5] |

| HepG2 | 0.95 - >10 | [5] | ||

| HCT-116 | 1.23 - >10 | [5] | ||

| EGFR | EGFR | 0.3 - 0.9 | [5] | |

| COX-2 | COX-2 | - | [5] | |

| Quinoxaline sugar conjugates | Antitubercular | M. tuberculosis H₃₇Rv | 0.65 - >9.6 | [7] |

Mechanism of Action: Inhibition of EGFR Signaling Pathway

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One of the well-established targets is the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinoxaline-based tyrosine kinase inhibitors (TKIs).

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8] These pathways ultimately lead to gene transcription that promotes cell proliferation, survival, and angiogenesis. Quinoxaline-based tyrosine kinase inhibitors act as competitive inhibitors of ATP at the catalytic domain of EGFR, thereby preventing its phosphorylation and blocking the downstream signaling events that drive tumorigenesis.[9]

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the reactivity of the carbohydrazide moiety make it an attractive scaffold for generating diverse chemical libraries. The demonstrated anticancer, α-glucosidase inhibitory, and antitubercular activities of its derivatives highlight the significant potential of this compound in drug discovery. Further exploration of the chemical space around the this compound core is warranted to develop new and effective treatments for a range of diseases. This guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their drug development endeavors.

References

- Zayed, M. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2243-2258.

- Sabbah, D. A., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 5(1), 1-16.

- El-Gaby, M. S. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2243–2258.

- Wee, P., & Wang, Z. (2017).

- Zarenezhad, E., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(1), 1-14.

- Verma, U., et al. (2021). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences and Research, 12(10), 5146-5161.

- Siddiqui, A. A., et al. (2017). New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. Journal of Chemistry, 2017, 1-9.

-

PubChem. (n.d.). Quinoxaline-6-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Quinoxaline-2-carbohydrazide. Retrieved from [Link]

- Abdel-Aziem, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497.

-

Ravizadeh, B., et al. (2016). Efficient synthesis of novel[4][5][10]thiadiazino[6,5-b]quinoxaline derivatives. Journal of the Iranian Chemical Society, 13(11), 2045-2049.

-

Wikipedia. (2023). Carbohydrazide. Retrieved from [Link]

- Gomaa, M. S., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 91.

- Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-721.

-

Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (2023). Quinoxaline. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoxaline. Retrieved from [Link]

-

PubChem. (n.d.). Quinoxaline-d6. Retrieved from [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

"Quinoxaline-6-carbohydrazide" CAS number and molecular weight

An In-Depth Technical Guide to Quinoxaline-6-carbohydrazide for Advanced Research

Authored by: Your Senior Application Scientist

Introduction: Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on a specific, highly valuable derivative: this compound. This compound is a critical intermediate, enabling the synthesis of more complex molecules with significant therapeutic potential. We will explore its fundamental properties, synthesis, and its role as a precursor in the development of novel bioactive agents.

Core Compound Identification and Properties

This compound is a stable, solid compound at room temperature. Its core structure features the quinoxaline bicyclic system with a carbohydrazide group (-CONHNH₂) at the 6-position. This hydrazide moiety is particularly reactive and serves as a key functional handle for synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 175204-23-6 | [4][5] |

| Molecular Formula | C₉H₈N₄O | [4][6] |

| Molecular Weight | 188.19 g/mol | [4][6] |

| Purity | Typically ≥95.0% | [4] |

| InChI Key | SOFSERVPSYSXFW-UHFFFAOYSA-N | [4] |

Synthesis Pathway: From Carboxylic Acid to Hydrazide

The synthesis of this compound is a multi-step process that typically begins with a precursor such as 2,3-diphenylquinoxaline-6-carboxylic acid. The transformation of the carboxylic acid group into a carbohydrazide is a cornerstone of this synthesis, enabling further derivatization.

Rationale for the Synthetic Strategy

The conversion of a carboxylic acid to a hydrazide is a robust and well-established transformation in organic synthesis. It proceeds via an ester intermediate for two primary reasons:

-

Activation of the Carboxyl Group: Carboxylic acids are not sufficiently electrophilic to react directly with hydrazine hydrate. Converting the acid to an ester (e.g., an ethyl ester) creates a better leaving group (ethanolate) and activates the carbonyl carbon for nucleophilic attack by the hydrazine.

-

Reaction Control: This two-step process allows for purification of the intermediate ester, ensuring a cleaner final product and higher overall yield.

Generalized Experimental Protocol

The following protocol outlines a representative synthesis for a this compound derivative, adapted from methodologies used for similar structures.[7][8]

Step 1: Esterification of the Quinoxaline Carboxylic Acid

-

Reactants: Dissolve the starting material, 2,3-diphenylquinoxaline-6-carboxylic acid, in dry ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reaction: Reflux the mixture for approximately 12 hours. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

-

Work-up: After cooling, pour the reaction mixture into water. The ethyl ester product, being less soluble in water, will precipitate.

-

Purification: Filter the solid precipitate and wash thoroughly to remove any remaining acid and impurities. This yields ethyl 2,3-diphenylquinoxaline-6-carboxylate.

Step 2: Hydrazinolysis of the Ester

-

Reactants: Suspend the purified ethyl ester in ethanol.

-

Nucleophilic Addition: Add hydrazine hydrate to the mixture. The highly nucleophilic hydrazine will attack the electrophilic carbonyl carbon of the ester.

-

Reaction: Stir the mixture at ambient temperature for 16-24 hours.

-

Product Formation: The desired 2,3-diphenylthis compound will precipitate out of the solution as it is formed.

-

Purification: Filter the solid product and recrystallize from a suitable solvent like ethanol to achieve high purity.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of this two-step synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile scaffold for creating extensive libraries of novel compounds. The terminal amine of the hydrazide group is a potent nucleophile, readily reacting with aldehydes and ketones to form hydrazones.

Development of α-Glucosidase Inhibitors

A significant application is in the development of anti-diabetic agents.[7] Researchers have synthesized novel series of diphenylthis compound hybrids and screened them for α-glucosidase inhibitory activity.[7][8]

-

Mechanism of Action: α-Glucosidase is an enzyme in the digestive system responsible for breaking down complex carbohydrates into glucose.[7] By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is slowed, which helps manage hyperglycemia in patients with diabetes mellitus.

-

Therapeutic Advantage: The synthesized quinoxaline-hydrazone hybrids have shown potent inhibitory activity, with IC₅₀ values significantly lower than the standard drug, acarbose.[7][8] This indicates a higher potency and the potential for developing more effective anti-diabetic drugs.

-

Kinetic Insights: Studies on the most potent derivatives revealed a competitive mode of inhibition, meaning the compound competes with the natural substrate for the active site of the α-glucosidase enzyme.[7]

Logical Pathway for Drug Candidate Synthesis

The carbohydrazide serves as the key linking point for introducing molecular diversity.

Caption: Logical workflow from the core scaffold to a hit compound.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties and reactive hydrazide group provide a reliable and versatile platform for synthesizing novel derivatives with significant therapeutic potential. As research continues to uncover the vast biological activities of quinoxaline-based molecules, the importance of key intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of advanced therapeutics.

References

-

Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. BMC Chemistry, 16(1), 57. [Link]

-

This compound - Chemspace. [Link]

-

Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. ResearchGate. [Link]

-

Quinoxaline-2-carbohydrazide | C9H8N4O - PubChem. [Link]

-

Quinoxaline-6-carboxaldehyde | C9H6N2O - PubChem. [Link]

-

Quinoxaline - Wikipedia. [Link]

-

Ahamad, T., & Quadri, S. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 629-647. [Link]

-

Ait-Belkacem, R., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 598-613. [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Quinoxaline - NIST WebBook. [Link]

Sources

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Quinoxaline-6-carboxylic acid hydrazide | CymitQuimica [cymitquimica.com]

- 5. chem-space.com [chem-space.com]

- 6. Quinoxaline-2-carbohydrazide | C9H8N4O | CID 276201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Profiling of Quinoxaline-6-Carbohydrazide

Abstract

Quinoxaline-6-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry, serving as a key intermediate for the synthesis of novel bioactive molecules.[1][2] The quinoxaline scaffold is a recurring motif in various pharmacologically active agents, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The carbohydrazide functional group provides a versatile handle for creating more complex hydrazone derivatives, further expanding its synthetic utility.[5] Understanding the fundamental physicochemical properties of solubility and stability is a non-negotiable prerequisite for the successful development of any new chemical entity. Poor solubility can severely limit bioavailability and complicate formulation, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, industry-standard methodologies required to generate this critical data. It is designed to equip researchers with the theoretical knowledge and practical protocols necessary to perform a robust assessment, ensuring data integrity and supporting informed decision-making in a drug discovery or chemical development pipeline.

Physicochemical Properties of this compound

A foundational step in any characterization is to consolidate the known physicochemical properties. This information is vital for designing experiments, interpreting data, and building predictive models.

| Property | Data | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈N₄O | (Calculated) |

| Molecular Weight | 188.19 g/mol | (Calculated) |

| CAS Number | Not Assigned | N/A |

| Appearance | Expected to be a solid at room temp. | (Inference) |

| Calculated LogP (XLogP3) | ~0.6 (for isomer quinoxaline-2-carbohydrazide) | [6] |

Note: The lack of extensive public data underscores the need for the empirical studies outlined in this guide.

Solubility Profile: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a compound's absorption and distribution in vivo. Low solubility is a primary hurdle in early drug development. This section details the protocols for accurately determining the solubility of this compound.

Theoretical Considerations

The structure of this compound, featuring a fused aromatic system (hydrophobic) and a carbohydrazide group with hydrogen bond donors and acceptors (hydrophilic), suggests a complex solubility behavior. The estimated LogP value of its isomer (~0.6) indicates moderate lipophilicity, suggesting that aqueous solubility might be limited but potentially improvable through formulation.[6] The presence of basic nitrogen atoms in the quinoxaline ring and the hydrazide moiety implies that solubility will be highly dependent on pH.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It measures the concentration of the dissolved compound in a saturated solution after a sufficient incubation period to reach equilibrium.

Principle: An excess of the solid compound is agitated in a specific buffer or solvent until the concentration of the dissolved solute remains constant over time.

Step-by-Step Methodology:

-

Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in duplicate or triplicate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a rocking shaker. Equilibrium must be ensured by sampling at multiple time points (e.g., 24, 48, and 72 hours).[7] Equilibrium is reached when consecutive measurements are statistically identical.

-

Phase Separation: Separate the undissolved solid from the solution. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is the preferred method to avoid filtration-related artifacts like adsorption to the filter membrane.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated analytical method.

-

Analysis: Quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve of known concentrations.

-

Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH and temperature.

Causality and Self-Validation:

-

Why use multiple pH values? The ionization state of the molecule changes with pH, which directly impacts its interaction with water and thus its solubility. This is critical for predicting behavior in different parts of the gastrointestinal tract.

-

Why ensure equilibrium? Kinetic or short-term measurements can overestimate solubility. Thermodynamic solubility represents the true, stable state and is essential for biopharmaceutical modeling.[7]

-

Trustworthiness: The protocol's validity is ensured by running samples in replicate, confirming equilibrium by sampling over time, and using a validated, stability-indicating HPLC method for quantification.

Data Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Chemical Integrity

Stability testing is essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions. Forced degradation (or stress testing) is a systematic process to accelerate this degradation under harsh conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[8][9]

Theoretical Considerations

The this compound structure contains several functional groups susceptible to degradation:

-

Hydrazide Moiety: Prone to hydrolysis (especially under acidic or basic conditions) to form the corresponding carboxylic acid and hydrazine, and susceptible to oxidation.

-

Quinoxaline Ring System: Generally stable, but can be susceptible to oxidation or photolytic degradation depending on substituents.

Experimental Protocol: Forced Degradation Studies (ICH Q1A(R2))

This protocol exposes the compound to various stress conditions to identify likely degradation products and develop a stability-indicating analytical method.[8][10] The goal is to achieve 5-20% degradation of the active ingredient.[11]

Principle: The compound, in solution and as a solid, is subjected to hydrolytic, oxidative, thermal, and photolytic stress. The resulting samples are analyzed by a high-resolution separation technique to separate the parent compound from any degradants.

Step-by-Step Methodology:

-

Method Development: Before starting, develop and validate a stability-indicating HPLC method. This method must be able to resolve the parent peak from all potential degradation products and impurities. A photodiode array (PDA) detector is crucial for assessing peak purity.

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).[11]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl. Heat at 60 °C for a set period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C) for a set period. Neutralize with 0.1 M HCl before analysis.

-

Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a set period (e.g., up to 24 hours), protected from light.[8]

-

Thermal Degradation: Store the solid compound and the solution separately in a calibrated oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and the solution to a light source conforming to ICH Q1B guidelines, ensuring exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[11] A dark control sample must be stored under the same conditions but protected from light.

-

-

Analysis:

-

At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to the target concentration.

-

Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

-

Calculate the percentage degradation and the relative retention times (RRT) of any new peaks. Mass spectrometry (LC-MS) can be coupled to identify the mass of degradation products to help elucidate degradation pathways.

-

Causality and Self-Validation:

-

Why use these specific stressors? They mimic the potential environmental exposures a drug substance might encounter during manufacturing, storage, and administration (pH changes, atmospheric oxygen, heat, light).[9]

-

Why 5-20% degradation? Too little degradation provides no information, while too much (>20%) can lead to secondary degradation, complicating the analysis of primary pathways.[11]

-

Trustworthiness: The protocol is validated by running unstressed controls to establish a baseline, dark controls in photostability studies to isolate the effect of light, and using a validated analytical method capable of proving peak purity. This ensures that observed changes are due to the applied stress and not analytical artifacts.

Data Visualization: Forced Degradation Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Caption: Workflow for ICH-Compliant Forced Degradation Study.

Summary and Recommendations

The successful development of any chemical entity, such as this compound, is fundamentally dependent on a thorough understanding of its solubility and stability. This guide provides the strategic framework and detailed experimental protocols necessary to generate this crucial data package.

-

For Solubility: It is recommended to perform thermodynamic solubility testing across a range of pH values (2.0-7.4) to construct a comprehensive pH-solubility profile. This data will be invaluable for guiding formulation strategies.

-

For Stability: A forced degradation study according to ICH guidelines is mandatory. This will not only establish the intrinsic stability of the molecule but is also a regulatory requirement for developing a validated, stability-indicating analytical method.[10][12] Based on the results, appropriate storage and handling conditions (e.g., protection from light, refrigeration) can be defined.

By rigorously applying these methodologies, researchers can build a robust data package for this compound, mitigating risks in later development stages and enabling its full potential as a valuable chemical building block to be realized.

References

- ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2025). Vertex AI Search Results.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Pharma Focus Asia.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Forced Degrad

- Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. BMC Chemistry.

- Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. PubMed.

- Pedrood, K., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors.

- Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. Journal of the Iranian Chemical Society.

- Bergström, C. A., et al. (2014).

- Quinoxaline-2-carbohydrazide. (n.d.). PubChem.

- Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. (2025). BenchChem.

- Ghorab, M. M., et al. (2016).

- The Determination of Hydrazino–Hydrazide Groups. (n.d.). Pergamon Press.

- Quinoxaline. (n.d.). PubChem.

- Moshari, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central.

- Method for determining solubility of a chemical compound. (2005).

- Novel Water-soluble quinoxaline-2,3-dione-6-sulfohydrazide derivatives as efficient acid corrosion inhibitors. (2024).

- 91-19-0 CAS MSDS (Quinoxaline). (n.d.). ChemicalBook.

- Quinoxaline. (n.d.). NIST Chemistry WebBook.

- Sharma, R., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry.

- Asachenko, A. F., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. MDPI.

Sources

- 1. Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline-2-carbohydrazide | C9H8N4O | CID 276201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. pharmafocusasia.com [pharmafocusasia.com]

A Technical Guide to the Spectroscopic Characterization of Quinoxaline-6-carbohydrazide

Introduction

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds with applications as antibacterial, anticancer, antifungal, and antidepressant agents.[1][2] The planar nature of this benzoheterocycle facilitates interaction with biological macromolecules like DNA, making it a privileged structure in drug design.[1] Within this important class of molecules, Quinoxaline-6-carbohydrazide serves as a pivotal synthetic intermediate and a pharmacophore in its own right. Its hydrazide functional group is a versatile handle for constructing more complex molecular architectures, particularly hydrazone derivatives, which have shown significant potential as α-glucosidase inhibitors for the management of diabetes.[3]

This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this compound. Designed for researchers, chemists, and drug development professionals, this document offers not only the characteristic spectral data but also the underlying principles and experimental protocols necessary for its unambiguous identification and characterization.

Synthetic Pathway: From Diamine to Hydrazide

Understanding the synthesis of this compound is crucial as the reaction pathway informs the potential impurity profile and confirms the final structure. A common and reliable method involves a multi-step synthesis starting from 3,4-diaminobenzoic acid. The following workflow is adapted from established literature procedures.[3]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Quinoxaline-6-carboxylic acid. 3,4-Diaminobenzoic acid is reacted with an α-dicarbonyl compound (e.g., glyoxal or benzil) in a suitable solvent like acetic acid. The condensation reaction proceeds via heating to form the stable quinoxaline ring system.

-

Step 2: Esterification. The resulting quinoxaline-6-carboxylic acid is then converted to its corresponding ethyl ester. This is typically achieved through a Fischer esterification reaction using excess dry ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux. This step enhances the reactivity of the carbonyl group for the subsequent step.

-

Step 3: Hydrazinolysis. The purified ethyl quinoxaline-6-carboxylate is dissolved in an alcohol (e.g., ethanol) and treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group to yield the final product, this compound, which often precipitates from the solution and can be purified by recrystallization.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Spectroscopic Data Analysis

Spectroscopic analysis provides a definitive fingerprint of a molecule. The following sections detail the expected data from Mass, IR, and NMR spectroscopy for this compound (C₉H₈N₄O).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the target compound. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

-

Calculated Molecular Weight: 188.07 g/mol

-

Molecular Formula: C₉H₈N₄O

The protonated molecular ion peak [M+H]⁺ is the primary ion observed. Fragmentation patterns can provide further structural confirmation, often involving the loss of the hydrazinyl group (-NHNH₂) or the entire carbohydrazide side chain.[4]

| Ion | Calculated m/z | Observed m/z (Typical) |

| [M+H]⁺ | 189.0771 | ~189.077 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its amide, amine, and aromatic functionalities. The sample is typically prepared as a KBr pellet.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Rationale |

| Amine / Amide | N-H Stretch | 3400 - 3200 | These strong, often broad, bands are characteristic of the N-H bonds in the -NH₂ and -NH- moieties of the hydrazide group.[3][4] |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | These absorptions are typically weaker and appear just above 3000 cm⁻¹ for the C-H bonds on the quinoxaline ring.[4] |

| Carbonyl (Amide I) | C=O Stretch | 1680 - 1640 | A strong, sharp absorption band indicative of the carbonyl group in the carbohydrazide functionality.[3][4] |

| Aromatic Ring | C=C / C=N Stretch | 1620 - 1450 | Multiple bands in this region correspond to the stretching vibrations within the fused aromatic and pyrazine rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the amide and amine protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum gives information on the number of different types of protons and their connectivity. The aromatic protons of the quinoxaline ring appear as distinct multiplets, while the hydrazide protons are typically broad and exchangeable with D₂O.

| Proton (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-2, H-3 | 9.0 - 8.8 | Singlet / Doublet | Protons on the pyrazine ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms. |

| H-5 | 8.6 - 8.4 | Doublet / Singlet | This proton is ortho to the electron-withdrawing carbohydrazide group, causing a significant downfield shift. |

| H-7, H-8 | 8.2 - 7.8 | Multiplet | These protons on the benzene portion of the quinoxaline ring resonate in the typical aromatic region. |

| -NH- (Amide) | ~11.5 - 12.5 | Broad Singlet | The amide proton is highly deshielded due to resonance and hydrogen bonding; its broadness is characteristic.[3] |

| -NH₂ (Amine) | ~4.5 - 5.0 | Broad Singlet | The terminal amine protons are less deshielded than the amide proton and are also typically broad.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. The carbons of the quinoxaline ring appear in the aromatic region (120-150 ppm), while the carbonyl carbon is significantly downfield.

| Carbon (Position) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 160 | The carbonyl carbon of the amide is highly deshielded and appears far downfield.[3] |

| C-2, C-3 | 148 - 142 | Carbons in the pyrazine ring adjacent to nitrogen atoms are significantly deshielded. |

| C-4a, C-8a | 142 - 138 | Quaternary carbons at the ring fusion of the quinoxaline system. |

| C-5, C-6, C-7, C-8 | 135 - 120 | Aromatic carbons of the benzene ring, with C-6 (attached to the carbohydrazide) being distinct.[4] |

Spectroscopic Data Acquisition: Protocols

Sample Preparation

-

NMR: Accurately weigh 5-10 mg of this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H protons of the hydrazide group.

-

IR: Prepare a potassium bromide (KBr) pellet. Grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

-

MS: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for ESI in positive ion mode.

Instrumentation Parameters

-

NMR: Use a 300 or 400 MHz NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[6][7]

-

IR: Record the spectrum on an FTIR spectrometer over a range of 4000–400 cm⁻¹.[6]

-

MS: Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Structural Confirmation Workflow

Caption: Self-validating workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. Mass spectrometry provides unequivocal proof of the molecular formula, while IR spectroscopy confirms the presence of the critical carbohydrazide functional group. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of the atoms, providing a complete structural picture. The data and protocols presented in this guide serve as an authoritative reference for researchers working with this versatile and medicinally important chemical entity.

References

-

National Center for Biotechnology Information (2024). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PubMed Central. Available at: [Link]

- Badawy, M. A., et al. (2010). Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. European Journal of Chemistry.

- El-Sonbati, A. A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.

-

Naghash, H. J., et al. (2022). Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors. BMC Chemistry. Available at: [Link]

-

Hassan, A. S., et al. (2015). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate. Available at: [Link]

-

Puznansky, A., et al. (2019). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C. Available at: [Link]

- Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial agents. Arabian Journal of Chemistry.

- Abdel-Wahab, B. F., et al. (2022).

- Patel, H. R., et al. (2015).

- Abdel-Wahab, B. F., et al. (2022).

-

Sain, A., et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. Available at: [Link]

-

Al-Mulla, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

Sources

- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and molecular docking studies of diphenylthis compound hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | High Purity | RUO [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 7. heteroletters.org [heteroletters.org]

Quinoxaline-6-Carbohydrazide: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinoxaline-6-carbohydrazide is emerging as a highly valuable and versatile building block in modern organic synthesis. The inherent chemical functionalities of this molecule—a rigid, aromatic quinoxaline core and a reactive carbohydrazide moiety—provide a powerful platform for the construction of complex molecular architectures. This guide delves into the synthesis, core reactivity, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. By examining established protocols and mechanistic principles, this document serves as a comprehensive resource for scientists leveraging this scaffold in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Quinoxaline-Carbohydrazide Moiety

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties. The quinoxaline nucleus is a key component in several antibiotics, such as echinomycin and levomycin. This broad utility stems from the ring's ability to act as a bioisostere for other aromatic systems and its capacity for engaging in crucial intermolecular interactions within biological targets.

When coupled with a carbohydrazide group (-CONHNH₂), the synthetic potential of the quinoxaline core is significantly amplified. The hydrazide functional group is not merely a passive linker; it is a reactive handle that serves two primary purposes:

-

A Nucleophilic Hub: The terminal amine group is a potent nucleophile, readily participating in condensation reactions to form a variety of new covalent bonds.

-

A Pharmacophoric Element: The acylhydrazone moiety (formed from the reaction of a hydrazide with an aldehyde or ketone) is a recognized pharmacophore that can form critical hydrogen bond interactions with enzyme active sites.

Therefore, this compound represents a pre-validated starting point for generating libraries of diverse compounds with high potential for biological activity.

Synthesis and Characterization of the Core Building Block

The preparation of this compound is a multi-step process that is both reliable and scalable. The most common synthetic pathway begins with commercially available precursors and proceeds through the formation of a carboxylic acid intermediate.

Synthetic Workflow

The synthesis can be logically broken down into three primary stages: formation of the quinoxaline ring, esterification, and finally, hydrazinolysis. A representative example is the synthesis of 2,3-diphenylthis compound.

Caption: Synthetic pathway for 2,3-diphenylthis compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid

-

To a round-bottom flask, add equivalent amounts of 3,4-diaminobenzoic acid (e.g., 5 mmol, 0.76 g) and benzil (5 mmol, 1.05 g).

-

Add glacial acetic acid (20 mL) as the solvent.

-

Stir the mixture at 50 °C for 4–8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. Filter the solid product.

-

Purify the crude product by recrystallization from ethanol or ethyl acetate to yield the pure carboxylic acid.

Causality Insight: The reaction is a classic condensation between an ortho-diamine and a 1,2-dicarbonyl compound. Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the dehydration steps, leading to the formation of the stable aromatic pyrazine ring.

Protocol 2: Synthesis of Ethyl 2,3-Diphenylquinoxaline-6-carboxylate

-

Suspend the 2,3-diphenylquinoxaline-6-carboxylic acid (5 mmol) in dry ethanol (20 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and maintain for approximately 12 hours.

-

After cooling, pour the reaction mixture into cold water.

-

The ester product will precipitate as a white solid. Filter, wash with water, and dry.

Causality Insight: This is a standard Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol.

Protocol 3: Synthesis of 2,3-Diphenylthis compound

-

Dissolve the ethyl 2,3-diphenylquinoxaline-6-carboxylate (e.g., 4 mmol) in ethanol (20 mL).

-

Add an excess of hydrazine hydrate (e.g., 8 mmol).

-

Stir the mixture at room temperature for 16 hours.

-

The carbohydrazide product will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.

Causality Insight: Hydrazine is a much stronger nucleophile than water or ethanol. It readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide. This reaction is generally high-yielding and clean.

Spectroscopic Characterization

The synthesized this compound and its derivatives are typically characterized by standard spectroscopic methods. The key expected signals are:

-

¹H NMR: Aromatic protons on the quinoxaline and any phenyl rings will appear in the downfield region (typically δ 7.5-8.8 ppm). The N-H protons of the hydrazide group will appear as exchangeable singlets, often at δ > 9.5 ppm.

-

¹³C NMR: Signals for the aromatic carbons and the characteristic carbonyl carbon (C=O) of the hydrazide group (typically δ 160-170 ppm).

-

FT-IR: Strong absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹) and the C=O stretch of the amide group (around 1650-1680 cm⁻¹).

Reactivity and Application as a Synthetic Building Block

The primary utility of this compound in organic synthesis lies in the reactivity of the hydrazide moiety. This functional group is a gateway to a vast chemical space through simple and efficient reactions.

Caption: Key reactions of the this compound building block.

Formation of Hydrazones (Schiff Bases)

The most prominent application is the condensation reaction with a diverse range of aldehydes and ketones. This reaction is typically acid-catalyzed (e.g., with p-toluenesulfonic acid) and proceeds readily at room temperature or with gentle heating in a solvent like ethanol.

General Protocol for Hydrazone Synthesis

-

Dissolve this compound (1 mmol) in ethanol.

-

Add the desired aldehyde or ketone (1 mmol) and a catalytic amount of acid (e.g., p-TSA).

-

Stir the mixture at room temperature for 1-2 hours.

-

The resulting hydrazone often precipitates from the solution and can be isolated by filtration.

Causality Insight: This reaction provides a modular approach to molecular design. By simply varying the aldehyde or ketone reactant, a wide array of substituents (R-groups) can be introduced. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery context, tuning properties like steric bulk, electronics, and lipophilicity.

Case Study in Drug Development: α-Glucosidase Inhibitors

A compelling demonstration of the utility of this compound is in the design of novel inhibitors for α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for managing type 2 diabetes.

Design Rationale

Researchers synthesized a series of 2,3-diphenylthis compound hybrids by condensing the core hydrazide with various substituted benzaldehydes. The design hypothesis was based on molecular hybridization: combining the known biologically active quinoxaline scaffold with the versatile acylhydrazone pharmacophore to create new chemical entities with enhanced inhibitory potential against α-glucosidase.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their ability to inhibit α-glucosidase, with the standard drug acarbose used as a positive control. The results demonstrated that many of the novel hybrids were significantly more potent than acarbose.

| Compound ID | R-Group (Substituent on Benzylidene) | IC₅₀ (µM) |

| 7e | 3-Fluoro | 110.6 ± 6.0 |

| 7o | 2-Thienyl | 145.4 ± 5.0 |

| 7a | Unsubstituted Phenyl | 154.8 ± 3.0 |

| 7b | 2-Nitro | 175.0 ± 5.9 |

| 7k | 3,4,5-Trimethoxy | > 750 |

| Acarbose | (Standard Drug) | 750.0 ± 10.5 |

Data Interpretation:

-

The most potent compound in the series, 7e , featured a 3-fluorophenyl group, suggesting that a small, electron-withdrawing substituent at the meta position is favorable for activity.

-

The unsubstituted phenyl derivative 7a and the heterocyclic thienyl derivative 7o also showed strong inhibition.

-

In contrast, the derivative with three bulky methoxy groups (7k ) was inactive, indicating a potential steric clash within the enzyme's active site.